molecular formula C10H18O4 B1361366 Diethyl 2-ethyl-2-methylmalonate CAS No. 2049-70-9

Diethyl 2-ethyl-2-methylmalonate

Cat. No. B1361366
CAS RN: 2049-70-9
M. Wt: 202.25 g/mol
InChI Key: ODRGILDUWDVBJX-UHFFFAOYSA-N
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Patent
US04302238

Procedure details

To a stirred solution of 40.0 grams (0.23 mole) of diethyl 2-methylmalonate and 50.2 grams (0.46 mole) of bromoethane in 200 ml of dry dimethylformamide was added 79.5 grams (0.58 mole) of potassium carbonate. The resulting mixture was stirred at ambient temperature for 16 hours. A sample of the reaction mixture was subjected to analysis by vapor phase chromatography (VPC), which indicated the reaction had not gone to completion. An additional 50.2 grams of bromoethane was added and the reaction mixture stirred at ambient temperature for three days. VPC analysis indicated the reaction to be 80.9% complete. The reaction mixture was heated to 50° C. where it was stirred for one day. VPC analysis at this time indicated the reaction to be 88.8% complete. The reaction mixture was filtered and the filter cake washed with 200 ml of methylene chloride. The filtrate was diluted with 500 ml of methylene chloride and the combination washed with three portions of 500 ml each of water. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual oil. The oil was distilled under reduced pressure to give 40.9 grams of diethyl 2-ethyl-2-methylmalonate; bp 109°-112° C./25 mm. The nmr and ir spectra were consistent with the assigned structure.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
50.2 g
Type
reactant
Reaction Step One
Quantity
79.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:8](OCC)=O)[C:3]([O:5][CH2:6][CH3:7])=[O:4].Br[CH2:14][CH3:15].[C:16](=[O:19])([O-:18])[O-].[K+].[K+].[CH3:22]N(C)C=O>>[CH2:8]([C:2]([CH3:1])([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:16]([O:18][CH2:14][CH3:15])=[O:19])[CH3:22] |f:2.3.4|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CC(C(=O)OCC)C(=O)OCC
Name
Quantity
50.2 g
Type
reactant
Smiles
BrCC
Name
Quantity
79.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
50.2 g
Type
reactant
Smiles
BrCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred at ambient temperature for three days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 50° C. where it
STIRRING
Type
STIRRING
Details
was stirred for one day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the filter cake washed with 200 ml of methylene chloride
ADDITION
Type
ADDITION
Details
The filtrate was diluted with 500 ml of methylene chloride
WASH
Type
WASH
Details
the combination washed with three portions of 500 ml each of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to a residual oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)C(C(=O)OCC)(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 40.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.